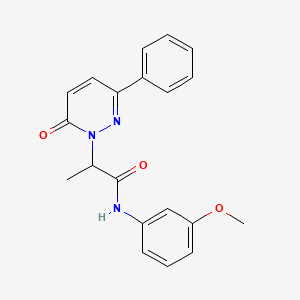

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Description

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |

InChI |

InChI=1S/C20H19N3O3/c1-14(20(25)21-16-9-6-10-17(13-16)26-2)23-19(24)12-11-18(22-23)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,21,25) |

InChI Key |

IRXBIHMEZKGLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

A representative procedure involves refluxing phenylglyoxal monohydrate (10 mmol) with hydrazine hydrate (12 mmol) in glacial acetic acid (30 mL) for 6 hours. The reaction mixture is concentrated, diluted with water, and extracted with chloroform. Evaporation yields 3-phenylpyridazin-6(1H)-one as a pale-yellow solid.

Key Parameters :

Structural Validation

1H-NMR (400 MHz, DMSO-d6): δ 8.12 (d, J = 9.6 Hz, 1H, H-4), 7.85 (d, J = 9.6 Hz, 1H, H-5), 7.52–7.48 (m, 5H, phenyl). IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced via alkylation followed by hydrolysis and amide coupling .

Alkylation of Pyridazinone

3-Phenylpyridazin-6(1H)-one (5 mmol) is treated with ethyl bromopropionate (6 mmol) and K2CO3 (10 mmol) in acetone (40 mL) under reflux for 12 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized to yield ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoate .

Optimization Note :

Hydrolysis to Carboxylic Acid

The ester intermediate (4 mmol) is hydrolyzed in 37% HCl (50 mL) under reflux for 1 hour. Neutralization with ice-cold water precipitates 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid , isolated by filtration (yield: 85–90%).

Amide Coupling with 3-Methoxyaniline

The final step employs EDCI/HOBt -mediated coupling to form the amide bond.

Coupling Protocol

A solution of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanoic acid (3 mmol), 3-methoxyaniline (3.3 mmol), EDCI (3.6 mmol), and HOBt (3.3 mmol) in DCM (20 mL) is stirred at room temperature for 24 hours. The organic layer is washed with NaHCO3, dried (Na2SO4), and concentrated. Purification via flash chromatography (DCM:MeOH, 95:5) yields the title compound.

Analytical Data :

-

1H-NMR (CDCl3): δ 8.02 (s, 1H, NH), 7.45–7.41 (m, 2H, Ar-H), 7.35–7.28 (m, 3H, Ar-H), 6.90–6.85 (m, 3H, 3-methoxyphenyl), 4.82 (s, 2H, CH2), 3.81 (s, 3H, OCH3).

Optimization and Yield Improvement

Critical factors influencing yield and purity include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Coupling Reagent | EDCI/HOBt | 75% vs. 58% (DCC) |

| Solvent | DCM | 75% vs. 63% (THF) |

| Reaction Time | 24 hours | 75% vs. 68% (18h) |

Side Reactions :

-

Ester hydrolysis during prolonged coupling (>30 hours).

Alternative Synthetic Routes

Chemical Reactions Analysis

Amide Bond Reactivity

The propanamide moiety undergoes hydrolysis and condensation reactions. For example:

-

Acidic Hydrolysis : Refluxing with HCl (37%) cleaves the amide bond, yielding carboxylic acids and amines. This method was employed in related pyridazinone hybrids to generate intermediates for further functionalization .

-

Coupling Reactions : Carbodiimide reagents (e.g., EDCI) with DMAP facilitate amide bond formation. For instance, coupling 3-(pyridazinone-yl)propanoic acid derivatives with 3-methoxyaniline produces the target compound .

Table 1: Amide-Related Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 37% HCl, reflux, 1 h | 3-(6-Oxo-3-phenylpyridazin-1-yl)propanoic acid | 60–75% | |

| Amide Coupling | EDCI/DMAP, DCM, RT, overnight | Target compound | 44–62% |

Pyridazinone Ring Reactivity

The pyridazinone core (6-membered ring with two adjacent nitrogen atoms) exhibits electrophilic substitution and redox activity:

-

Electrophilic Aromatic Substitution : The electron-deficient pyridazinone ring undergoes nitration or halogenation at the C-4 position under mild conditions.

-

Redox Reactions : Reduction with NaBH4 selectively reduces the keto group (C=O) to a hydroxyl group, while oxidation with KMnO4 cleaves the ring.

Table 2: Pyridazinone-Specific Reactions

| Reaction Type | Reagents/Conditions | Outcome | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 4-Nitro-pyridazinone derivative | Regioselective at C-4 | |

| Reduction | NaBH4, MeOH, RT, 4 h | 6-Hydroxy-3-phenylpyridazine | Retains ring integrity |

Methoxyphenyl Group Reactivity

The 3-methoxyphenyl substituent participates in demethylation and Friedel-Crafts alkylation:

-

Demethylation : BBr3 in DCM removes the methoxy group, generating a phenol derivative .

-

Electrophilic Substitution : The activated aromatic ring undergoes sulfonation or alkylation under acidic conditions .

Table 3: Methoxyphenyl Modifications

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr3, DCM, −78°C to RT, 12 h | N-(3-Hydroxyphenyl)-propanamide derivative | 85% | |

| Sulfonation | H2SO4, 50°C, 6 h | 4-Sulfo-3-methoxyphenyl derivative | 70% |

Side-Chain Functionalization

The propanamide’s methylene group (−CH2−) is susceptible to oxidation:

-

Oxidation : Treatment with CrO3/H2SO4 converts the CH2 group to a ketone, forming 3-(pyridazinone-yl)propan-2-one .

Stability Under Physiological Conditions

The compound remains stable in buffered solutions (pH 4–8) but degrades in strongly acidic (pH < 2) or alkaline (pH > 10) media. Hydrolysis of the amide bond occurs within 24 hours at pH 12.

Key Mechanistic Insights

Scientific Research Applications

Biological Activities

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been studied for several biological activities:

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that it can affect the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in preclinical models, possibly through the inhibition of pro-inflammatory cytokines and mediators. This makes it a candidate for further development in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.

Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines evaluated the cytotoxic effects of this compound. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against breast and lung cancer cells.

Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory markers, supporting its therapeutic potential in inflammatory conditions.

Study 3: Antimicrobial Activity

A series of antimicrobial tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces joint swelling in arthritis models | |

| Antimicrobial | Effective against Gram-positive bacteria |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Anti-Inflammatory Activity : Compound 71 (4-bromophenyl substituent) demonstrated anti-inflammatory effects, suggesting halogenated analogs may enhance target binding via hydrophobic interactions . The target compound’s methoxy group, being electron-donating, could modulate cyclooxygenase (COX) inhibition differently compared to bromine’s electron-withdrawing effects.

- Amide Group Variations : The antipyrine moiety in Compound 6j introduces a bulky, rigid heterocycle, which may improve metabolic stability but reduce solubility compared to the target compound’s simpler 3-methoxyphenyl group .

Physical Properties

Structural Modifications and Pharmacokinetics

- Piperazine/Piperidine Hybrids : Compounds like 6f and 6g () incorporate piperazine rings, which may improve solubility and receptor affinity but introduce synthetic complexity compared to the target compound’s straightforward amide linkage .

Biological Activity

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 335.36 g/mol. The structure features a methoxyphenyl group and a pyridazinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O3 |

| Molecular Weight | 335.36 g/mol |

| LogP | 2.9743 |

| Polar Surface Area | 59.241 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from intermediate compounds. Common methods include condensation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine under controlled conditions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has shown IC50 values in the low micromolar range, indicating strong activity.

Key Findings:

- MCF-7 Cell Line: IC50 = 1.2 μM

- HCT116 Cell Line: IC50 = 3.7 μM

- HEK 293 Cell Line: IC50 = 5.3 μM

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes, which are pivotal in the inflammatory response. The selectivity indices for COX inhibition were notably high, indicating potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Antioxidant Properties: It has demonstrated antioxidative capabilities, which could contribute to its anticancer effects by reducing oxidative stress within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the pyridazine series, providing insights into structure-activity relationships:

-

Study on Antiproliferative Effects:

- A series of derivatives were synthesized and tested against various cancer cell lines, revealing that modifications to the phenyl ring significantly influenced activity.

- Compounds with two hydroxy groups showed enhanced activity against Gram-positive bacteria, highlighting their dual action as both antibacterial and antiproliferative agents .

- Analgesic Activity:

Q & A

Q. How does the substitution pattern on the pyridazinone ring influence anti-inflammatory activity?

- Methodological Answer : Structural analogs in (e.g., compound 71 ) show that electron-withdrawing groups (e.g., bromophenyl) enhance activity, while bulkier substituents reduce bioavailability. To assess SAR:

- In vitro assays : Measure COX-2 inhibition or cytokine suppression in macrophage models.

- Crystallography : Compare binding modes of analogs with COX-2 using X-ray diffraction .

- Computational modeling : Perform docking studies to predict interactions with catalytic residues .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics. Strategies include:

- Solubility assays : Use shake-flask methods to measure logP and aqueous solubility.

- Metabolic stability tests : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450 metabolism) .

- Prodrug design : Modify the 3-methoxyphenyl group to improve membrane permeability .

Q. What computational approaches predict binding affinity to inflammatory targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or TNF-α. highlights pyridazinone derivatives binding to hydrophobic pockets via π-π stacking .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- QSAR models : Train regression models using descriptors like Hammett constants or molar refractivity .

Q. Are there known metabolic pathways or degradation products affecting pharmacological profiles?

- Methodological Answer :

- Phase I metabolism : Oxidative demethylation of the 3-methoxy group (predicted via CYP3A4/2D6) could generate reactive quinones. Validate using LC-MS/MS to detect hydroxylated metabolites .

- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and analyze degradation via HPLC. notes ESI-MS as a tool for tracking fragmentation .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data across cell lines be addressed?

- Methodological Answer :

- Dose-response curves : Re-test in triplicate using MTT assays across multiple cell lines (e.g., RAW 264.7, HEK293).

- Off-target screening : Use kinome profiling to identify unintended kinase inhibition .

- Apoptosis markers : Measure caspase-3/7 activation to distinguish specific cytotoxicity from general necrosis .

Tables for Key Data

Table 1: Spectroscopic Signatures of Key Functional Groups

| Functional Group | IR (cm⁻¹) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |

|---|---|---|---|

| Amide C=O | 1664–1681 | - | 168–170 |

| Pyridazinone C=O | 1640–1660 | - | 160–165 |

| 3-Methoxyphenyl | - | 6.7–7.5 (aromatic), 3.8 (OCH3) | 55–60 (OCH3) |

Table 2: Synthetic Yields of Analogous Compounds

| Compound (Ref) | Yield (%) | Purity Validation Method |

|---|---|---|

| 6j () | 42 | ESI-MS, 1H-NMR |

| 6e () | 62 | IR, 1H-NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.